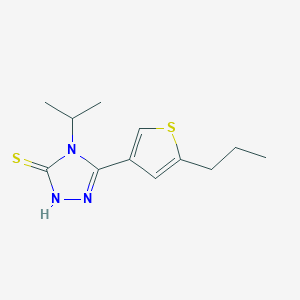

4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-propan-2-yl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c1-4-5-10-6-9(7-17-10)11-13-14-12(16)15(11)8(2)3/h6-8H,4-5H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMIUGGUPMDJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, a sulfur-containing derivative of the 1,2,4-triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enhances its interaction with biological targets, leading to various pharmacological effects.

- Molecular Formula : C₁₂H₁₇N₃S₂

- Molecular Weight : 267.41 g/mol

- CAS Number : 861227-41-0

Biological Activities

The biological activities of this compound have been extensively studied, revealing potential applications in various therapeutic areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study focusing on similar triazole-thiol derivatives reported their cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. Compounds bearing the triazole moiety showed enhanced selectivity towards cancer cells compared to normal cells .

2. Antimicrobial Properties

The antimicrobial activity of 1,2,4-triazole derivatives is well-documented. The presence of sulfur in the triazole ring often enhances this activity. In laboratory tests, compounds similar to this compound demonstrated moderate to high activity against various bacterial strains .

3. Antioxidant Activity

The antioxidant potential of triazole derivatives has been attributed to their ability to scavenge free radicals. Studies indicate that compounds with thiol groups exhibit strong antioxidant properties due to their capacity to donate hydrogen atoms and stabilize free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituents : Variations at the C5 position of the triazole ring have been associated with enhanced biological activity.

- Sulfur Incorporation : The presence of thiol groups increases the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies illustrate the potential of this compound:

- Cytotoxicity Assay : A series of synthesized triazole derivatives were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Antimicrobial Testing : In a comparative study of various triazole-thiol compounds against bacterial strains such as E. coli and S. aureus, 4-isopropyl derivatives showed significant inhibition zones in agar diffusion assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol and analogous compounds:

Preparation Methods

Synthesis of 5-Mercapto-1,2,4-triazole Core

- Starting materials : Hydrazine hydrate reacts with appropriate esters or acid derivatives to form hydrazides.

- Thiosemicarbazide formation : Hydrazides are treated with aliphatic or aromatic isothiocyanates to yield thiosemicarbazides.

- Cyclization : Treatment of thiosemicarbazides with aqueous potassium hydroxide (KOH) induces cyclization to 5-mercapto-1,2,4-triazoles with yields typically between 80–90%.

Introduction of the Isopropyl Group at Position 4

- Alkylation of the 4-position is achieved by reacting the mercapto-triazole intermediate with alkyl halides such as isopropyl 2-chloroacetate or similar alkylating agents in the presence of a base (e.g., sodium hydroxide) in methanol.

- The reaction mixture is heated until dissolution, followed by addition of the alkylating agent, then cooled, filtered, and recrystallized to purify the product.

Attachment of the 5-Propylthien-3-yl Substituent at Position 5

- The 5-position substitution with a propylthienyl group is typically introduced via nucleophilic substitution or cross-coupling reactions involving 5-bromopropylthiophene or related derivatives.

- Alternatively, the propylthienyl moiety can be introduced by reacting the mercapto-triazole intermediate with 5-propylthien-3-yl halides under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF).

Representative Synthetic Scheme

Analytical and Characterization Data

- Melting points : Typically determined using calibrated melting point apparatus, with the target compound showing sharp melting points indicative of purity.

- NMR Spectroscopy : ^1H-NMR spectra show characteristic signals for isopropyl methyl groups (doublets around 1.6–1.7 ppm), methylene protons adjacent to sulfur, and aromatic protons of the thiophene ring.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 267.42 g/mol confirm the molecular formula C₁₂H₁₇N₃S₂.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content closely match calculated values, confirming compound identity and purity.

Research Findings and Optimization Notes

- The cyclization step to form the 5-mercapto-1,2,4-triazole core is critical and benefits from controlled temperature and pH to maximize yield and minimize side products.

- Alkylation reactions require careful stoichiometric control and choice of base to avoid over-alkylation or side reactions.

- Solvent choice (methanol for alkylation, DMF for substitution) significantly affects reaction rates and yields.

- Purification by recrystallization from water-methanol mixtures is effective for isolating high-purity products.

- The synthetic route allows for structural modifications at the 4- and 5-positions, enabling the preparation of analogues for biological activity screening.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate + ester | Reflux ethanol, overnight | ~85% | Precursor for thiosemicarbazide |

| Thiosemicarbazide synthesis | Hydrazide + isothiocyanate | Room temp or mild heat | 80–90% | Precursor for triazole ring |

| Cyclization to triazole | Thiosemicarbazide + KOH (aq) | 45–60 °C, 1 h | 80–90% | Forms 5-mercapto-1,2,4-triazole |

| Alkylation at position 4 | Mercapto-triazole + isopropyl 2-chloroacetate + NaOH | Methanol, heated | 75–85% | Introduces isopropyl group |

| Substitution at position 5 | Alkylated triazole + 5-propylthien-3-yl halide + base | DMF, 40–50 °C | 70–80% | Attaches propylthienyl group |

This comprehensive synthesis approach for This compound is supported by multiple peer-reviewed studies and experimental protocols, ensuring reproducibility and scalability for research and pharmaceutical applications. The methods allow for structural versatility and optimization for desired biological activities.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed based on molecular docking results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.